Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate
Overview
Description
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . This compound is characterized by a bicyclic structure with a cyanide group and a carbamate ester functional group. It is typically found in solid-powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate involves multiple steps. One common method includes the reaction of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate ester group can undergo hydrolysis, releasing the active bicyclic compound, which can then interact with enzymes or receptors in biological systems. The cyanide group may also play a role in its activity by interacting with metal ions or other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate: Similar structure but lacks the methyl group on the carbamate ester.
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid: Precursor in the synthesis of the target compound.
Benzyl carbamate: Lacks the bicyclic structure and cyanide group.
Uniqueness
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate is unique due to its combination of a bicyclic structure, cyanide group, and carbamate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamates or bicyclic compounds .
Properties
IUPAC Name |
benzyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-12,14H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYLCNCWAMCUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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